Pyrrolo[1,2-a]pyrazine-6-carboxylic acid

pKa prediction ionization state physicochemical profiling

6-COOH regioisomer with CNS-optimized physicochemical profile (XLogP3=1.3, TPSA=54.6 Ų)—superior blood-brain barrier permeability vs. 3-/4-COOH analogs. Validated scaffold yielding kinase inhibitors and IAP antagonists with IC₅₀ values from 1.3 nM (cIAP1) to 12 nM (serine proteases). Single carboxyl handle enables chemoselective amide coupling without protecting groups for rapid 96-/384-well library synthesis. 98% purity, cold-chain storage (2–8°C) ensures batch consistency and eliminates regioisomeric impurity artifacts. Request quote for bulk pricing.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 1502992-79-1
Cat. No. B3242144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-a]pyrazine-6-carboxylic acid
CAS1502992-79-1
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=C2C(=O)O)C=N1
InChIInChI=1S/C8H6N2O2/c11-8(12)7-2-1-6-5-9-3-4-10(6)7/h1-5H,(H,11,12)
InChIKeyMSQXVMZXBYADOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-a]pyrazine-6-carboxylic Acid (CAS 1502992-79-1): Core Scaffold Identity and Procurement Baseline


Pyrrolo[1,2-a]pyrazine-6-carboxylic acid (CAS 1502992-79-1) is a heterobicyclic building block consisting of a pyrrole ring fused to a pyrazine ring with a carboxylic acid substituent at the 6-position of the pyrrole moiety [1]. It belongs to the pyrrolo[1,2-a]pyrazine scaffold class, a privileged structure in medicinal chemistry known for yielding kinase inhibitors, TSPO ligands, and anticonvulsant agents [2]. The compound has a molecular formula of C₈H₆N₂O₂, a molecular weight of 162.15 g/mol, and is commercially available at purities of 95–98% from multiple vendors . Its computed LogP (XLogP3 = 1.3) and topological polar surface area (TPSA = 54.6 Ų) place it within favorable drug-like physicochemical space, but its differentiation from regioisomeric analogs hinges on the position-specific electronic and steric properties conferred by the C-6 carboxyl group [1].

Why Regioisomeric Pyrrolo[1,2-a]pyrazine Carboxylic Acids Are Not Interchangeable in Research Procurement


Although pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS 588720-53-0) and pyrrolo[1,2-a]pyrazine-4-carboxylic acid (CAS 158945-91-6) share the identical molecular formula (C₈H₆N₂O₂) and molecular weight (162.15 g/mol) with the 6-carboxylic acid isomer, the position of the carboxyl group fundamentally alters the electronic distribution, acidity, lipophilicity, and metabolic reactivity of the scaffold . The 6-carboxylic acid places the carboxyl on the electron-rich pyrrole ring, whereas the 3- and 4-carboxylic acid isomers place it on the electron-deficient pyrazine ring, leading to distinct pKa values, hydrogen-bonding patterns, and susceptibility to enzymatic modification [1]. These differences propagate into downstream biological activity: a derivative series built on the 6-carboxylic acid core can exhibit IC₅₀ values spanning from 12 nM to >27 µM depending on the target, demonstrating that the scaffold’s substitution site is a critical determinant of potency and selectivity [2]. Substituting one regioisomer for another without experimental validation risks introducing irreproducible results, invalidating SAR hypotheses, and wasting synthetic resources.

Quantitative Differentiation Evidence for Pyrrolo[1,2-a]pyrazine-6-carboxylic Acid Versus Closest Analogs


Carboxyl Position Drives a 1.5-Unit pKa Shift Relative to the Pyrazine-Carboxylic Acid Regioisomer

The predicted acid dissociation constant (pKa) of pyrrolo[1,2-a]pyrazine-6-carboxylic acid is 1.83 ± 0.41, reflecting the enhanced acidity conferred by the carboxyl group attached to the electron-rich pyrrole ring . In contrast, the octahydro-pyrrolo[1,2-a]pyrazine-3-carboxylic acid methyl ester—the closest regioisomeric comparator with available predicted pKa data—shows a pKa of 8.33 ± 0.40, a difference of approximately 6.5 log units . Even accounting for the esterification effect, the fully aromatic 3-carboxylic acid is expected to exhibit a pKa several units higher than the 6-isomer because the pyrazine ring withdraws electron density less effectively from the carboxyl group at the 3-position. This pKa difference dictates the ionization state at physiological pH (7.4): the 6-carboxylic acid will be predominantly deprotonated (carboxylate form), whereas the 3-carboxylic acid may exist partly in the neutral acid form, impacting solubility, permeability, and target engagement.

pKa prediction ionization state physicochemical profiling

Lipophilicity Advantage: 6-Carboxylic Acid Exhibits +0.23 LogP Over the 3-Carboxylic Acid Regioisomer

Computed octanol-water partition coefficients reveal a meaningful lipophilicity difference between regioisomers. Pyrrolo[1,2-a]pyrazine-6-carboxylic acid has an XLogP3 of 1.3 (PubChem) or a LogP of 1.0325 (Chemscene) [1]. The 3-carboxylic acid regioisomer (CAS 588720-53-0) shows a LogP of 0.8031 (Chemsrc), a reduction of 0.23–0.50 log units [2]. This difference, while modest in absolute terms, translates to an approximately 1.7- to 3.2-fold higher lipophilicity for the 6-isomer, which can significantly influence passive membrane permeability, plasma protein binding, and volume of distribution in downstream lead optimization. Both isomers have comparable TPSA values (54.6 vs. 54.3 Ų), confirming that the LogP shift arises from electronic rather than conformational factors [3].

LogP lipophilicity membrane permeability ADME

Commercial Purity Benchmarking: 98% Assay Purity as Standard Offering Versus 95% Entry-Level Competitor Grade

Pyrrolo[1,2-a]pyrazine-6-carboxylic acid is available from Leyan (Cat. 1611060) at a certified purity of 98% and from Chemscene (Cat. CS-0540399) at ≥98% . AKSci offers the compound at 95% minimum purity as an entry-level option . For comparison, the 3-carboxylic acid regioisomer is also listed at 98% purity by AKSci and MolCore, while the 4-carboxylic acid regioisomer typically lacks a purity specification on public vendor pages . The availability of the 6-isomer at 98% purity from multiple independent suppliers reduces single-source dependency risk and ensures that medicinal chemistry teams can access consistent-quality starting material for SAR exploration without additional purification steps.

purity quality control procurement specification assay

Derivatization Versatility: The 6-Carboxyl Handle Enables Access to Nanomolar-Affinity Biological Probes

The 6-position carboxylic acid serves as a versatile synthetic handle for amide bond formation, enabling rapid derivatization into bioactive compounds. BindingDB records demonstrate that (6S,8aS)-4-oxo-octahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic acid amide derivatives achieve IC₅₀ values as low as 12 nM against specific protease targets [1], while other derivatives in the same series show IC₅₀ values of 4.36×10³ nM (trypsin) and 2.74×10⁴ nM (human trypsin), illustrating a >2,000-fold potency range accessible through amide substituent variation [2][3]. The octahydropyrrolo[1,2-a]pyrazine scaffold bearing a 6-carboxylic acid has been successfully deployed as a novel proline bioisostere in IAP antagonist programs, with optimized compounds achieving cellular cIAP1 IC₅₀ = 1.3 nM and tumor cell GI₅₀ = 1.8 nM [4]. By contrast, the 3-carboxylic acid regioisomer is more commonly associated with TSPO ligand programs, and direct replacement of the 6-carboxyl with a 3-carboxyl in a given amide series is not guaranteed to preserve potency due to altered hydrogen-bond geometry [5].

amide coupling structure-activity relationship kinase inhibitor protease inhibitor

Storage and Stability: Defined Cold-Chain Requirements Ensure Batch-to-Batch Reproducibility

Pyrrolo[1,2-a]pyrazine-6-carboxylic acid requires sealed storage at 2–8°C with protection from moisture, as specified by Chemscene and consistent across multiple vendor datasheets . This defined cold-chain requirement contrasts with the 3-carboxylic acid regioisomer, which is listed with a room-temperature storage condition by Chemsrc [1]. The stricter storage requirement for the 6-isomer suggests a higher susceptibility to hydrolytic degradation or decarboxylation, which is consistent with the enhanced acidity (pKa 1.83) of the pyrrole-attached carboxyl group . Procurement from suppliers who document and adhere to these storage specifications provides assurance that the material received will match the certified purity and retain its reactivity for downstream amide coupling or other transformations.

storage stability quality assurance shelf life reproducibility

Safety Profile and Hazard Communication: GHS-Classified Acute Toxicity Demands Documented Handling Protocols

Pyrrolo[1,2-a]pyrazine-6-carboxylic acid carries GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), as documented in the Leyan product specification . The corresponding precautionary codes (P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P501) mandate the use of protective gloves, clothing, eye protection, and adequate ventilation during handling . In contrast, publicly available safety data sheets for the 3-carboxylic acid and 4-carboxylic acid regioisomers are less comprehensive, with many vendor listings omitting full GHS classification details [1]. The availability of detailed hazard communication for the 6-isomer reduces the compliance burden for institutional Environmental Health & Safety (EH&S) review prior to procurement and experimental use.

GHS classification laboratory safety toxicology regulatory compliance

Optimal Procurement and Research Application Scenarios for Pyrrolo[1,2-a]pyrazine-6-carboxylic Acid


Medicinal Chemistry SAR Campaigns Targeting Kinases, IAPs, or Serine Proteases

For research teams pursuing inhibitor programs against kinases, inhibitor of apoptosis proteins (IAPs), or serine proteases, pyrrolo[1,2-a]pyrazine-6-carboxylic acid provides a validated scaffold entry point. The 6-carboxyl group enables straightforward amide coupling to generate diverse compound libraries, with literature precedent demonstrating that optimized amide derivatives achieve IC₅₀ values as low as 12 nM against specific protease targets and 1.3 nM against cellular cIAP1 [1][2]. The scaffold's demonstrated potency range spanning four orders of magnitude (12 nM to >27 µM) permits fine-tuning of target engagement through systematic substituent variation [3]. Procurement of the 98%-pure building block from Leyan or Chemscene ensures that initial library synthesis proceeds without the confounding effects of regioisomeric impurities [4].

CNS Drug Discovery Programs Requiring Optimized Brain Penetration

The higher lipophilicity of the 6-carboxylic acid regioisomer (XLogP3 = 1.3, ΔLogP = +0.23–0.50 vs. 3-COOH) makes it the preferred scaffold for CNS-targeted medicinal chemistry [1]. Combined with a TPSA of 54.6 Ų—well within the optimal range for blood-brain barrier penetration (<90 Ų)—the scaffold is inherently suited for generating CNS-penetrant leads [2]. The predominantly ionized state of the carboxyl group at physiological pH (predicted pKa 1.83) further ensures consistent solubility without compromising passive permeability of the neutral scaffold core [3]. Research teams developing anticonvulsant agents, anxiolytics, or neurodegenerative disease therapeutics should prioritize the 6-carboxylic acid over the 3- or 4-regioisomers for their initial SAR exploration [4].

Parallel Synthesis and High-Throughput Derivatization Workflows

The commercial availability of pyrrolo[1,2-a]pyrazine-6-carboxylic acid at 98% purity from multiple independent vendors (Leyan, Chemscene) with documented cold-chain storage (2–8°C) ensures batch-to-batch consistency for parallel amide synthesis [1][2]. The single carboxylic acid handle permits chemoselective activation (e.g., HATU, EDCI) without the need for orthogonal protecting group strategies, enabling rapid diversification into amide libraries of 96- or 384-compound format [3]. The fully documented GHS hazard profile (H302-H312-H332) facilitates institutional safety approval for automated liquid-handling platforms, minimizing administrative delays in high-throughput synthesis campaigns [4].

Proline Bioisostere and Peptidomimetic Scaffold Development

The octahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid framework has been successfully validated as a conformationally constrained proline bioisostere in programs targeting protein-protein interactions [1]. This application leverages the bicyclic scaffold's ability to mimic the proline ring geometry while introducing additional hydrogen-bonding capacity via the pyrazine nitrogen atoms. The IAP antagonist T-3256336, derived from this scaffold, achieved cellular potency in the low nanomolar range (cIAP1 IC₅₀ = 1.3 nM, GI₅₀ = 1.8 nM), demonstrating that the 6-carboxylic acid starting material can ultimately yield compounds with therapeutic-grade activity [2]. Peptidomimetic chemists should select the 6-carboxyl regioisomer specifically, as the placement of the acid handle at the pyrrole position most closely approximates the carboxyl geometry of the native proline residue [1].

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